molecular formula C7H8N2O B14867764 3-Amino-2-methylisonicotinaldehyde

3-Amino-2-methylisonicotinaldehyde

Cat. No.: B14867764
M. Wt: 136.15 g/mol
InChI Key: OSMTXIXOKPFLPI-UHFFFAOYSA-N
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Description

3-Amino-2-methylisonicotinaldehyde is an organic compound with the molecular formula C7H8N2O. It is a derivative of isonicotinaldehyde, featuring an amino group at the third position and a methyl group at the second position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methylisonicotinaldehyde typically involves the reaction of 2-methylisonicotinaldehyde with ammonia or an amine under controlled conditions. One common method is the reductive amination of 2-methylisonicotinaldehyde using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are sometimes employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methylisonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

3-Amino-2-methylisonicotinaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2-methylisonicotinaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes. Detailed studies are required to fully elucidate the molecular pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-methylisonicotinaldehyde
  • 3-Amino-2,2-dimethylpropionamide
  • 3-Amino-2-methylquinazolin-4(3H)-one

Uniqueness

3-Amino-2-methylisonicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties.

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

3-amino-2-methylpyridine-4-carbaldehyde

InChI

InChI=1S/C7H8N2O/c1-5-7(8)6(4-10)2-3-9-5/h2-4H,8H2,1H3

InChI Key

OSMTXIXOKPFLPI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1N)C=O

Origin of Product

United States

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